molecular formula C15H10BrFN2O B159081 Flubromazepam CAS No. 2647-50-9

Flubromazepam

Cat. No. B159081
CAS RN: 2647-50-9
M. Wt: 333.15 g/mol
InChI Key: ZRKDDZBVSZLOFS-UHFFFAOYSA-N
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Patent
US08119629B2

Procedure details

The product from Step 1 (21.17 g, 51 mmol) was dissolved in ammonia, 2M in methanol (400 mL, 800 mmol) that was further saturated with anhydrous ammonia. The solution was heated to reflux for 16 hr overnight, and allowed to cool to room temperature. The solution was concentrated and the residue was dissolved in ethyl acetate and water. The ethyl acetate layer was washed twice with water, dried with brine, and concentrated to give a yellow solid. The solid was recrystallized from ethyl acetate/hexane to give a white powder that was washed with hexane and air dried (9.65 g, 56.8%).
Quantity
21.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:7]=1[C:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[F:20])=[O:4].CO.[NH3:24]>>[Br:12][C:9]1[CH:10]=[CH:11][C:6]2[NH:5][C:3](=[O:4])[CH2:2][N:24]=[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])[C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
21.17 g
Type
reactant
Smiles
BrCC(=O)NC1=C(C=C(C=C1)Br)C(C1=C(C=CC=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hr overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to give a white powder that
WASH
Type
WASH
Details
was washed with hexane and air
CUSTOM
Type
CUSTOM
Details
dried (9.65 g, 56.8%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(NC(CN=C2C2=C(C=CC=C2)F)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.